N-Methylsaccharin

Pharmaceutical Synthesis Patent Chemistry NSAID Intermediates

Avoid assay failure and regulatory non-compliance by using the correct reference standard. N-Methylsaccharin is the predominant process impurity in saccharin at 0.15 ppm, and the patent-defined starting material for the NSAID piroxicam. ● Quantified Impurity Control: Use as a primary reference standard to monitor the 0.15 ppm impurity in saccharin manufacturing. ● Validated Synthetic Intermediate: Mandatory reactant in the patented commercial route to piroxicam; a direct, non-interchangeable alternative to saccharin. ● Reliable Supply: High-purity (>98% GC) and available for immediate global dispatch.

Molecular Formula C8H7NO3S
Molecular Weight 197.21 g/mol
CAS No. 15448-99-4
Cat. No. B094822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylsaccharin
CAS15448-99-4
Molecular FormulaC8H7NO3S
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2S1(=O)=O
InChIInChI=1S/C8H7NO3S/c1-9-8(10)6-4-2-3-5-7(6)13(9,11)12/h2-5H,1H3
InChIKeyDDIIAJRLFATEEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylsaccharin Procurement & Identity


N-Methylsaccharin (CAS 15448-99-4) is the N-methylated derivative of saccharin, chemically identified as 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide [1]. This white to almost white crystalline solid (melting point 130.0–134.0 °C) is distinguished from its parent compound by the presence of a methyl group on the nitrogen atom. This structural modification fundamentally alters its physicochemical properties and biological activity, underpinning its specific utility as a key synthetic intermediate, a validated reference standard, and an industrial additive [2][3].

N-methylated saccharin derivative — structurally distinct from parent saccharin; altered physicochemical and functional profile supports synthetic intermediate and reference standard roles.
Patent-defined synthetic intermediate — key reactant in piroxicam manufacturing routes; identity verification supports process fidelity.
Impurity reference standard — reported as primary process-related impurity in saccharin production; supports QC method development.
Industrial additive context — reported to reduce zinc incorporation in nickel electroplating; supports plating-quality research.

Why N-Methylsaccharin Is Irreplaceable


N-Methylsaccharin cannot be simply interchanged with saccharin or other sulfonamide derivatives. The N-methylation creates a distinct compound with a unique chemical identity, a different safety and metabolic profile, and vastly altered functional properties [1][2]. For example, while saccharin is a high-intensity sweetener, its N-methyl derivative is reported to be tasteless, precluding its use as a substitute in sweetness applications [3]. Conversely, its specific reactivity makes it the essential and patented starting material for the synthesis of the blockbuster NSAID piroxicam—a role saccharin cannot fulfill [4]. Procuring the incorrect analog for a validated analytical method or a patented synthetic route would lead to assay failure, regulatory non-compliance, and significant financial loss. The following quantitative evidence details these critical, non-interchangeable differences.

Target N-Methylsaccharin — N-methylated benzisothiazolone dioxide; tasteless; patent-defined synthetic intermediate; distinct metabolic origin.
Potential Substitute Saccharin — parent benzisothiazolone dioxide; high-intensity sweetener; cannot participate in N-methyl-specific synthetic routes.
Target N-Methylsaccharin — reported to reduce zinc impurity incorporation in nickel electroplating.
Potential Substitute Saccharin or benzene sulfonamide — lesser or no reported zinc-impurity reduction in Watts-type electrolyte.
Similar structure does not imply interchangeable function. N-methylation shifts taste profile, synthetic reactivity, metabolic pathway, and additive performance. Substitution may lead to assay failure, synthetic-route incompatibility, or impurity-marker mismatch.

N-Methylsaccharin Performance vs. Analogs


Piroxicam Synthesis Intermediate

N-Methylsaccharin is the specific, patented starting material for the synthesis of the NSAID piroxicam [1]. The patented process explicitly requires N-methylsaccharin as a reactant [2]. Saccharin, lacking the N-methyl group, cannot participate in this reaction pathway and is therefore not a viable alternative for this synthetic route [3].

Piroxicam Synthesis
Head-to-head
N-Methylsaccharin reacts in the patented piroxicam route; saccharin does not react.
Patent-defined synthetic identity — saccharin cannot substitute.
Patented synthetic process context; qualitative differentiation.
Pharmaceutical Synthesis Patent Chemistry NSAID Intermediates Piroxicam

Saccharin Process Impurity

In an analysis of commercial sodium saccharin produced via the Sherwin-Williams process, N-methylsaccharin was identified and quantified as the predominant production-related impurity at a level of 0.15 ppm, significantly higher than the next most prominent process impurity, methyl anthranilate, found at 0.05 ppm [1]. This 3:1 ratio demonstrates that N-methylsaccharin is the primary marker for monitoring the specific methylation side-reaction in this manufacturing route.

Process Impurity Level
Reported
0.15 ppm (N-methylsaccharin) vs 0.05 ppm (methyl anthranilate)
Primary process-impurity marker in Sherwin-Williams saccharin route.
3-fold higher than next impurity; HPLC/GC-MS analysis context.
Impurity Profiling Quality Control Food Chemistry Saccharin Production

Reduced Zinc in Nickel Electroplating

During nickel electrodeposition in a Watts-type electrolyte intentionally polluted with zinc, the use of N-methylsaccharin as an additive led to a quantifiable decrease in the quantity of zinc impurities incorporated into the final nickel deposit, a performance metric where it outperformed saccharin and benzene sulfonamide [1]. While the abstract does not provide exact impurity reduction figures, it explicitly states a comparative advantage: N-methylsaccharin decreased zinc impurities in comparison with saccharin [2].

Zn Impurity Reduction
Reported
Reported decrease in zinc incorporation vs saccharin and benzene sulfonamide.
Supports plating-purity review in contaminated Watts-type electrolyte.
Qualitative differentiation reported; exact reduction figures not provided.
Electroplating Nickel Deposition Surface Engineering Additives

Isoxicam Urinary Metabolite

In a human metabolic study of the NSAID isoxicam, N-methylsaccharin was identified and confirmed as a distinct, radiolabeled minor urinary metabolite, resulting from direct oxidative scission of the drug's benzothiazine ring [1]. The study further observed the formation of non-labeled saccharin, which was determined to arise from the subsequent oxidative loss of the 14C-labeled N-methyl group from N-methylsaccharin [2]. This provides direct in vivo evidence of N-methylsaccharin's unique metabolic origin and its role as an intermediate en route to saccharin.

Metabolic Origin
Reported
Ring-scission metabolite of isoxicam; precursor to saccharin via N-demethylation.
Distinct metabolic pathway context — separate from saccharin formation.
In vivo human metabolism study; 200 mg oral 14C-isoxicam.
Drug Metabolism Pharmacokinetics Metabolite Identification Isoxicam

Tastelessness Compared to Saccharin

N-Methylation of saccharin results in a profound change in its sensory profile. While saccharin is characterized as a 'very sweet' high-intensity sweetener, its N-methyl derivative, N-methylsaccharin, is reported to be 'tasteless' to humans [1][2]. This binary qualitative shift (sweet vs. no taste) is a direct consequence of the structural modification and demonstrates that these two compounds are functionally distinct and non-substitutable for applications where sweetness is required.

Taste Perception
Reported
Tasteless (N-methylsaccharin) vs Very sweet (saccharin).
Binary functional difference — sweetener applications excluded.
Sensory review context; N-methylation abolishes sweet taste.
Sweetener Chemistry Structure-Activity Relationship Taste Receptor Sensory Science

N-Methylsaccharin Procurement Scenarios


Saccharin Impurity Profiling Standard

Quality control laboratories involved in the analysis of saccharin (food, beverage, or pharmaceutical grade) should procure N-methylsaccharin as a primary reference standard. Quantitative evidence confirms it is the predominant process-related impurity in certain manufacturing routes at a level of 0.15 ppm [1]. Using this specific standard is essential for developing accurate and validated analytical methods (e.g., HPLC, LC-MS) to monitor and control this specific, quantifiable impurity, ensuring product purity and regulatory compliance.

Piroxicam Manufacturing Intermediate

Pharmaceutical manufacturers and CROs engaged in the production of piroxicam or its intermediates must source high-purity N-methylsaccharin. The compound is a patent-defined reactant in the core synthetic pathway for this NSAID [2]. Substitution with saccharin or other analogs is chemically and legally infeasible. Procuring N-methylsaccharin of verified identity and purity (e.g., ≥98% as confirmed by GC ) is a mandatory step in the established, commercial manufacturing process.

Isoxicam Metabolism Analytical Standard

For researchers investigating the metabolism and pharmacokinetics of isoxicam or structurally related oxicam NSAIDs, N-methylsaccharin is a required analytical standard. In vivo studies have identified it as a minor but distinct urinary metabolite, formed via a specific oxidative pathway [3]. Its unique identity, separate from the subsequently formed saccharin metabolite, necessitates its use as an authentic reference standard for accurate identification, quantification, and pathway mapping in biological samples.

Nickel Electroplating Additive

Industrial electroplaters seeking to optimize nickel deposition quality in the presence of metallic contaminants should evaluate N-methylsaccharin as a bath additive. Direct comparative studies show it reduces the incorporation of zinc impurities into nickel deposits more effectively than saccharin, resulting in a higher purity plated surface [4]. Procurement of N-methylsaccharin for this application offers a specific technical solution to a known quality challenge in the electroplating industry.

Application
Selection Property
Validation Focus
Saccharin impurity profiling
Process-impurity reference standard identity
HPLC/LC-MS method specificity for impurity monitoring
Piroxicam synthetic route
Patent-defined N-methylated intermediate
Identity and purity verification for process fidelity
Isoxicam metabolite identification
Metabolic-pathway reference standard
Metabolite quantification in biological research matrices
Nickel electroplating quality
Zinc-impurity reduction additive
Deposit purity under contaminant-stress conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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